Methyl(propan-2-ylidene)phosphane
Description
Historical Context and Evolution of Low-Coordinate Phosphorus Chemistry
The history of organophosphorus chemistry dates back to the 19th century, with early work focusing on phosphorus in its more common, higher coordination states. For a long time, the "double-bond rule" held sway in chemical thought, which posited that elements beyond the second period of the periodic table were incapable of forming stable pπ-pπ double bonds. This relegated phosphorus to a chemistry dominated by single bonds in compounds like phosphines and phosphates.
A paradigm shift began in the latter half of the 20th century. A significant milestone was the discovery of the first phosphabenzene by Märkl in 1969, where a carbon atom in a benzene (B151609) ring is replaced by phosphorus, demonstrating that phosphorus could indeed participate in delocalized π-systems. wikipedia.org However, the breakthrough for localized phosphorus-carbon double bonds came in 1976. Gerd Becker reported the synthesis of the first stable, localized phosphaalkene through a process analogous to a keto-enol tautomerism. wikipedia.org In the same year, Harold Kroto provided spectroscopic evidence for the existence of a simple, transient phosphaalkene, CH₂=PMe, generated through the thermolysis of dimethylphosphine (B1204785) (Me₂PH). wikipedia.org These pioneering discoveries shattered the constraints of the double-bond rule and launched the field of low-coordinate phosphorus chemistry into a period of explosive growth. wikipedia.org
The Carbon-Phosphorus Analogy in Unsaturated Systems
The discovery of the P=C double bond immediately invited comparisons to the ubiquitous C=C double bond that forms the backbone of organic chemistry. This carbon-phosphorus analogy has been a powerful guiding principle in understanding the structure and reactivity of phosphaalkenes. wikipedia.org
Structurally, the P=C bond shares similarities with the C=C bond, though the difference in the size and electronegativity of phosphorus and carbon atoms leads to distinct properties. The P=C bond is generally longer and more polarized than its carbon-carbon counterpart. Electronically, however, the highest occupied molecular orbital (HOMO) of a phosphaalkene is the π-orbital of the double bond, not the lone pair of electrons on the phosphorus atom. wikipedia.org This is a crucial distinction from imines (C=N), where the nitrogen lone pair is the HOMO. Consequently, the reactivity of phosphaalkenes often mirrors that of alkenes, participating in reactions like Diels-Alder cycloadditions and Cope rearrangements. wikipedia.org
Classification and Structural Features of Phosphaalkenes
Phosphaalkenes, also known by their IUPAC name alkylidenephosphanes, are organophosphorus compounds characterized by the general formula R₂C=PR'. They can be broadly classified based on the nature of the substituents (R and R') attached to the double bond, which significantly influences their stability and reactivity.
A major classification divides them into two categories:
Sterically Protected Phosphaalkenes: These compounds bear bulky substituents, such as the 2,4,6-tri-t-butylphenyl (Mes*) group. These large groups act as a "protective shield" around the reactive P=C double bond, kinetically stabilizing the molecule by preventing dimerization and other reactions. This steric protection has been instrumental in allowing for the isolation and detailed characterization of a vast array of stable phosphaalkenes.
Non-Sterically Protected Phosphaalkenes: This class includes phosphaalkenes with small alkyl or hydrogen substituents. These compounds are typically highly reactive and often exist only as transient species, observable in the gas phase or at low temperatures.
The key structural feature of a phosphaalkene is the planar geometry around the P=C double bond. The bond lengths and angles can be fine-tuned by the electronic and steric nature of the substituents.
| Feature | General Observation |
| P=C Bond Length | Typically in the range of 1.67–1.69 Å |
| C-P=C Bond Angle | Varies but is often around 105-108° |
| Geometry | Planar at the double bond |
Significance of Methyl(propan-2-ylidene)phosphane within the Alkylidenephosphane Class
This compound, with the chemical formula (CH₃)₂C=PCH₃, stands as a quintessential example of a simple, non-sterically protected alkylidenephosphane. While it lacks the bulky groups that would render it stable for isolation under normal conditions, its significance is rooted in its fundamental nature.
The importance of compounds like this compound lies in their role as model systems for understanding the intrinsic properties of the P=C double bond, free from the overwhelming influence of large steric groups. The spectroscopic identification of related simple phosphaalkenes in the gas phase by researchers like Harold Kroto was a pivotal moment, confirming that the P=C bond could exist in even the simplest of molecular frameworks. wikipedia.org
These transient species are crucial for:
Fundamental Research: They provide valuable data for theoretical and computational chemists to model and understand the bonding and reactivity of the P=C unit.
Mechanistic Studies: Their formation and reactions offer insights into the mechanisms of various organophosphorus reactions.
Astrochemical Interest: The existence of simple phosphorus-containing molecules in the gas phase has implications for the search for such compounds in interstellar space.
In essence, while you may not find a bottle of this compound on a laboratory shelf, its existence as a transient molecule has been fundamental to the development and understanding of the rich and diverse chemistry of low-coordinate phosphorus compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
105244-84-6 |
|---|---|
Molecular Formula |
C4H9P |
Molecular Weight |
88.09 g/mol |
IUPAC Name |
methyl(propan-2-ylidene)phosphane |
InChI |
InChI=1S/C4H9P/c1-4(2)5-3/h1-3H3 |
InChI Key |
XOSUDVPTZIAJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=PC)C |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Methyl Propan 2 Ylidene Phosphane
Fundamental Reactivity Patterns of the P=C Double Bond
The P=C double bond is the central feature governing the chemical behavior of phosphaalkenes. Its electronic structure imparts a unique combination of reactivity patterns that are not observed in simple olefinic systems.
The phosphorus-carbon double bond is inherently polarized due to the difference in electronegativity between phosphorus and carbon. This polarization results in a δ+ charge on the carbon atom and a δ- charge on the phosphorus atom. Consequently, the carbon atom acts as an electrophilic center, susceptible to attack by nucleophiles. youtube.compharmacy180.com Conversely, the phosphorus atom, bearing a lone pair of electrons and higher electron density, serves as a nucleophilic center. tandfonline.commasterorganicchemistry.com This nucleophilicity at the phosphorus center allows it to react with various electrophiles, such as oxidants like oxygen or sulfur, which attack the lone pair. tandfonline.com
Beyond this inherent polarization, the π-bond of the P=C moiety itself can act as a nucleophile, similar to the π-bond in an alkene. wikipedia.orglibretexts.org In this capacity, the phosphaalkene can react with strong electrophiles. This dual reactivity, with both electrophilic and nucleophilic centers, allows phosphaalkenes to participate in a wide array of chemical transformations.
Table 1: Reactive Sites of the P=C Bond in Methyl(propan-2-ylidene)phosphane
| Site | Character | Type of Reagent |
| Phosphorus (P) | Nucleophilic | Electrophiles (e.g., oxidants, metal complexes) tandfonline.com |
| Carbon (C) | Electrophilic | Nucleophiles pharmacy180.com |
| P=C π-bond | Nucleophilic | Strong Electrophiles libretexts.org |
While both phosphaalkenes and olefins (alkenes) contain a π-bond, their reactivity profiles exhibit significant differences. The highest occupied molecular orbital (HOMO) of a phosphaalkene is the π-orbital of the double bond, not the phosphorus lone pair, which is analogous to the HOMO of an alkene. wikipedia.org This similarity means that, like alkenes, phosphaalkenes readily participate in pericyclic reactions such as Diels-Alder reactions. wikipedia.org
However, the P=C bond is weaker, longer, and more polarized than a C=C bond. This leads to several key differences in reactivity:
Polarity : The inherent polarity of the P=C bond makes it susceptible to attack by both nucleophiles (at carbon) and electrophiles (at phosphorus), a duality less pronounced in non-activated alkenes. pharmacy180.comchemrxiv.org
Bond Strength : The lower bond energy of the P=C double bond often leads to a higher propensity for addition reactions and cycloadditions under milder conditions compared to analogous C=C bonds.
Coordination Chemistry : The presence of the phosphorus lone pair allows phosphaalkenes to act as ligands for transition metals, a role not available to simple alkenes. rsc.org
Table 2: Comparison of P=C and C=C Double Bonds
| Property | P=C Bond (Phosphaalkene) | C=C Bond (Olefin) |
| Polarity | Polarized (Pδ-=Cδ+) | Generally non-polar (unless asymmetrically substituted) |
| Typical Bond Length | ~1.67 Å acs.org | ~1.34 Å |
| Reactivity | Acts as nucleophile and electrophile; participates in pericyclic reactions. tandfonline.comwikipedia.org | Primarily acts as a nucleophile; participates in pericyclic reactions. libretexts.org |
| Coordination | Can coordinate to metals via P lone pair or π-bond. rsc.org | Coordinates to metals via π-bond. |
Cycloaddition Chemistry
Cycloaddition reactions are a cornerstone of phosphaalkene chemistry, providing pathways to a diverse range of phosphorus-containing heterocyclic compounds. wikipedia.org
Phosphaalkenes readily undergo [2+2] cycloaddition reactions with a variety of unsaturated partners. wikipedia.org One of the most characteristic reactions is dimerization, where two phosphaalkene molecules react to form a four-membered 1,3-diphosphetane ring. This process is often thermally or photochemically initiated. wikipedia.org
Furthermore, phosphaalkenes can react with other π-systems in [2+2] cycloadditions. For instance, they react with heteroallenes like isocyanates and carbodiimides across the C=N bond to yield four-membered metallaheterocycles. nih.govresearchgate.net Reactions with alkynes can also lead to [2+2] adducts, forming phosphametallacycles. nih.govacs.org These reactions are often highly selective and can be reversible depending on the substituents and reaction conditions. nih.gov
In [3+2] cycloaddition reactions, the phosphaalkene acts as the 2π-electron component (a dipolarophile), reacting with a 3-atom, 4π-electron system (a 1,3-dipole). nih.gov Common 1,3-dipoles used in these reactions include nitrile oxides, azides, and diazoalkanes. rsc.orgnih.gov
These reactions are a powerful method for constructing five-membered phosphorus-containing heterocycles. nih.gov The regioselectivity of the addition is governed by electronic and steric factors of both the phosphaalkene and the 1,3-dipole. nih.govpku.edu.cn For instance, the reaction of a phosphaalkene with a nitrile N-oxide can lead to the formation of dihydro-oxazaphosphole derivatives.
In a manner analogous to alkenes, phosphaalkenes can function as the 2π-electron component (the dienophile) in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com They react with conjugated dienes to form six-membered rings containing a phosphorus atom. The reactivity in these cycloadditions is influenced by the electronic nature of the substituents on both the phosphaalkene and the diene. masterorganicchemistry.com
In some cases, phosphorus-containing heterocycles that incorporate a P=C bond can themselves act as the diene component in hetero-Diels-Alder reactions, reacting with dienophiles like allenes to form bicyclic phosphorus compounds. rsc.org This highlights the versatility of the phosphaalkene moiety in constructing complex cyclic architectures.
Insertion Reactions Involving the P=C Bond
The phosphorus-carbon double bond (P=C) in this compound is a site of high reactivity, susceptible to insertion by various small molecules. This reactivity is a hallmark of phosphaalkenes and allows for the construction of more complex organophosphorus compounds. The insertion of a molecule into the P=C bond typically proceeds via a cycloaddition-type mechanism, leading to the formation of a four- or five-membered ring, which may be stable or undergo subsequent rearrangement.
The polarity of the P=C bond, with the phosphorus atom being the more electropositive center and the carbon atom the more electronegative one, dictates the regioselectivity of these insertion reactions. Electrophilic species will preferentially attack the carbon atom, while nucleophilic species will target the phosphorus atom.
Detailed research has shown that the reaction outcomes are highly dependent on the nature of the inserting molecule and the substituents on the phosphaalkene. While specific studies on this compound are limited, the general reactivity patterns observed for other phosphaalkenes can be extrapolated. For instance, the reaction with carbenes or carbenoids can lead to the formation of phosphiranes, which can then rearrange to other phosphorus-containing heterocycles. Similarly, insertion of isocyanides or carbon dioxide can lead to the formation of novel heterocyclic systems.
| Inserting Molecule | Plausible Product Type |
| Carbenes/Carbenoids | Phosphiranes |
| Isocyanides | Four-membered P-heterocycles |
| Carbon Dioxide | Five-membered P,O-heterocycles |
Intramolecular C-H Activation and Cyclization Pathways
A significant aspect of the reactivity of appropriately substituted phosphaalkenes is their ability to undergo intramolecular C-H activation, leading to the formation of cyclic phosphorus compounds. This process is of considerable interest as it provides a direct method for the synthesis of complex phosphacycles from relatively simple acyclic precursors.
Mechanistic Elucidation of C-H Activation in Phosphaalkenes
The mechanism of intramolecular C-H activation in phosphaalkenes often involves the coordination of the phosphorus atom to a metal center, which then facilitates the activation of a nearby C-H bond. acs.orgnih.gov This process can proceed through several pathways, including oxidative addition, sigma-bond metathesis, or concerted metalation-deprotonation. springernature.com The specific mechanism is dependent on the metal catalyst employed, the solvent system, and the electronic and steric properties of the phosphaalkene. springernature.com
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction mechanisms. acs.orgnih.gov These studies help in identifying the transition states and intermediates involved, providing a deeper understanding of the factors that control the reaction's feasibility and selectivity. For instance, in rhodium-catalyzed systems, an oxidative proton shift pathway has been suggested as a viable alternative to a high-barrier oxidative addition at the metal center. acs.orgnih.gov
Influence of Substituents on C-H Activation Efficiency
The efficiency and regioselectivity of intramolecular C-H activation are profoundly influenced by the nature of the substituents on both the phosphorus and carbon atoms of the P=C bond. acs.orgspringernature.com Sterically demanding substituents on the phosphorus atom can direct the C-H activation to a specific site by creating a sterically crowded environment that favors the activation of a less hindered C-H bond. acs.org
Electron-donating or -withdrawing groups on the aryl substituents can also play a crucial role. Electron-donating groups can increase the electron density at the metal center in a catalyst-phosphaalkene complex, potentially facilitating the C-H activation step. Conversely, electron-withdrawing groups might hinder the process. The presence of coordinating groups within the substituents can also direct the C-H activation to a specific position through a chelation-assisted mechanism. For example, a quinoline-based phosphaalkene was found to undergo twofold C-H bond activation, a reactivity not observed for its pyridine-based counterpart, highlighting the subtle yet significant influence of the substituent framework. acs.orgnih.gov
| Substituent Feature | Influence on C-H Activation |
| Bulky P-substituent | Directs activation to less hindered C-H bond acs.org |
| Electron-donating groups | Can enhance reactivity |
| Electron-withdrawing groups | Can decrease reactivity |
| Coordinating groups | Can direct activation via chelation acs.orgnih.gov |
Functionalization and Derivatization of the P=C Unit
The P=C double bond in this compound serves as a versatile handle for a wide range of functionalization and derivatization reactions. These transformations allow for the modification of the electronic and steric properties of the phosphaalkene and the introduction of new functionalities.
One common approach to functionalize the P=C unit is through cycloaddition reactions. The P=C bond can act as a dienophile or a dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively, leading to the formation of various six- and five-membered phosphorus heterocycles. The reactivity in these reactions is governed by the frontier molecular orbitals of the phosphaalkene.
Another important derivatization strategy involves the coordination of the phosphorus atom to a transition metal center. acs.orgnih.gov This not only modifies the reactivity of the P=C bond but also opens up possibilities for using these phosphaalkene-metal complexes as catalysts in various organic transformations. The coordination to a metal can also facilitate subsequent reactions at the P=C bond or at other positions in the molecule.
Furthermore, the P=C unit can be targeted by nucleophilic or electrophilic reagents. Nucleophiles will typically attack the phosphorus atom, while electrophiles will react at the carbon atom. These reactions can be used to introduce a wide variety of substituents and to construct more elaborate organophosphorus structures.
Redox Chemistry of the Phosphaalkene Moiety
Oxidation of the P=C bond can be achieved using various oxidizing agents, such as peroxides or oxygen. This typically results in the formation of a P-oxide or other oxidized phosphorus species. The course of the oxidation can be influenced by the reaction conditions and the steric environment around the P=C bond.
Coordination Chemistry of Methyl Propan 2 Ylidene Phosphane As a Ligand
Electronic Properties of Phosphaalkene Ligands in Coordination Complexes
Phosphaalkenes possess unique electronic features that distinguish them from traditional phosphine (B1218219) ligands. uni-rostock.de Their properties can be finely tuned by modifying the substituents on both the phosphorus and carbon atoms, making them analogous to the versatile carbon monoxide (CO) ligand. rsc.org
σ-Donor and π-Acceptor Capabilities
Phosphaalkene ligands, including methyl(propan-2-ylidene)phosphane, are generally characterized as poor σ-donors and strong π-acceptors. uni-rostock.de The phosphorus lone pair, which is responsible for σ-donation, resides in an orbital with significant s-character, making it less available for donation to a metal center compared to the lone pair in typical phosphines. uni-rostock.de
Conversely, the presence of a low-energy π* orbital associated with the P=C bond makes phosphaalkenes excellent π-acceptors. uni-rostock.de The electropositive nature of phosphorus contributes to the low energy of this π* orbital, facilitating effective back-bonding from electron-rich metal centers. uni-rostock.de This strong π-accepting ability allows phosphaalkenes to stabilize metals in low oxidation states and unusual coordination geometries. uni-rostock.decore.ac.uk The balance between σ-donation and π-acceptance can be systematically altered by changing the substituents, a property quantified by methods like analyzing the CO stretching frequencies in [Ni(CO)₃(PR₃)]-type complexes. core.ac.ukumb.edu
Table 1: Comparison of Electronic Properties of Selected Phosphorus Ligands
| Ligand | σ-Donor Strength | π-Acceptor Strength | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |
| P(t-Bu)₃ | Strong | Weak | 2056.1 |
| PPh₃ | Moderate | Moderate | 2068.9 |
| P(OPh)₃ | Weak | Strong | 2085.3 |
| Phosphaalkenes (general) | Poor | Strong | Not widely tabulated, but comparable to strong π-acceptors |
| PF₃ | Very Weak | Very Strong | 2110.8 |
| CO | Weak | Very Strong | 2143 |
This table provides a generalized comparison. Actual values vary with specific substituents.
Frontier Molecular Orbital (HOMO-LUMO) Interactions with Metal Centers
The coordination of a phosphaalkene ligand to a metal center is governed by the interaction of their frontier molecular orbitals (HOMO and LUMO). researchgate.netyoutube.comaklectures.com The primary interaction involves the donation of electrons from the ligand's HOMO to an empty orbital on the metal (the metal's LUMO), and back-donation from a filled metal d-orbital (the metal's HOMO) into the ligand's LUMO. nih.gov
For phosphaalkenes, the HOMO is typically the P=C π-bonding orbital, while the lone pair on phosphorus is often the HOMO-1. uni-rostock.de The LUMO is the corresponding P=C π*-antibonding orbital. The interaction involves:
σ-donation: The ligand's phosphorus lone pair (HOMO-1) donates electron density to an empty metal d-orbital.
π-back-donation: A filled d-orbital of the transition metal donates electron density into the low-lying π* orbital (LUMO) of the phosphaalkene. nih.gov This is the dominant interaction and is responsible for the strong π-acceptor character. uni-rostock.de
This metal-to-ligand charge transfer (MLCT) into the P=C π* orbital is a key feature of phosphaalkene complexes and can be observed spectroscopically. nih.gov The energy of the HOMO-LUMO gap in the resulting complex can be influenced by coordination, often leading to a red-shift in the electronic absorption spectra. acs.org
Modes of Coordination to Transition Metals
The presence of both a phosphorus lone pair and a P=C double bond allows phosphaalkenes to adopt several coordination modes. uni-rostock.de
Monohapto (η¹-P) Coordination
The most common mode of coordination for phosphaalkenes is through the phosphorus lone pair, known as η¹-P coordination. uni-rostock.dersc.org In this mode, the phosphaalkene acts as a two-electron donor, analogous to a traditional phosphine ligand. Numerous complexes featuring this coordination mode have been synthesized and characterized, such as in iron and platinum complexes. uni-rostock.denih.gov The coordination to the metal can lead to a significant downfield shift in the ³¹P NMR spectrum. acs.org For instance, the coordination of a fluorenyl phosphaalkene to a gold(I) chloride fragment resulted in a coordination shift (Δδ ³¹P) of -87.2 ppm, indicating a strong interaction. acs.org
Dihapto (η²-P=C) Coordination
Phosphaalkenes can also coordinate to a metal center through the P=C double bond in a dihapto (η²-P=C) fashion. uni-rostock.dersc.org This mode is more common for electron-rich metals that can effectively back-donate into the ligand's π* orbital. The small energy difference between the phosphorus lone pair and the π-bond allows for potential interconversion between η¹ and η² coordination. uni-rostock.de η²-coordination is characterized by a significant upfield shift in the ³¹P NMR signal. nih.gov For example, η²-coordination of a cationic phosphaalkene to a platinum center resulted in a strong high-field shift of the phosphorus signal to -55.3 ppm. nih.gov
Bridging Coordination Modes in Multi-Metallic Systems
In multinuclear complexes, phosphaalkene ligands can act as bridging ligands, connecting two or more metal centers. wikipedia.org This can occur through various modes, with the phosphorus atom being a common bridging point. One such mode is η¹,(μ₂-P)-coordination, where the phosphorus lone pair is shared between two metal centers. uni-rostock.de This ability of phosphorus to bridge metal atoms allows for the construction of complex multi-metallic architectures. uni-rostock.de
Table 2: Summary of Coordination Modes and Spectroscopic Signatures
| Coordination Mode | Description | Key Spectroscopic Feature (³¹P NMR) |
| Monohapto (η¹-P) | Coordination via the phosphorus lone pair. | Significant downfield shift upon coordination. |
| Dihapto (η²-P=C) | Coordination via the P=C π-system. | Significant upfield shift upon coordination. |
| Bridging (e.g., η¹,(μ₂-P)) | The ligand connects two or more metal centers. | Chemical shift depends on the specific bridging geometry. |
Design and Coordination of Multidentate Phosphaalkene Ligands
The design of multidentate ligands incorporating the phosphaalkene moiety, specifically the this compound unit, is driven by the desire to create well-defined metal complexes with specific catalytic or reactive properties. Phosphaalkenes are characterized by low-lying π* orbitals, which enable them to act as π-acceptor ligands, stabilizing electron-rich metal centers. This electronic property, coupled with their potential for redox activity, makes them attractive building blocks for complex ligand architectures.
The synthesis of these multidentate ligands often involves a multi-step process. A common strategy is the Phospha-Wittig reaction, which allows for the formation of the P=C double bond. hawaii.edu By incorporating other donor atoms such as nitrogen into the ligand backbone, bidentate (P,N) or pincer-type (P,N,P) ligands can be constructed. hawaii.edu For instance, pyridine- or quinoline-based phosphaalkene ligands have been synthesized and their coordination to various metals has been explored. hawaii.edunih.gov The modular nature of these synthetic routes allows for fine-tuning of the steric and electronic properties of the resulting ligands by modifying the substituents on the phosphorus atom or the carbon of the P=C bond. hawaii.edu
The coordination of these multidentate phosphaalkene ligands to transition metals can lead to a variety of coordination geometries. The specific geometry is influenced by the nature of the metal center, its oxidation state, and the bite angle and flexibility of the multidentate ligand. For example, bidentate pyridine-phosphaalkene ligands have been shown to form distinct types of Ru(II) complexes depending on the specific ligand structure. hawaii.edu The ability to control the coordination environment is crucial for designing catalysts with specific activities and selectivities.
A notable development in this area is the creation of a tetradentate tris(phosphaalkene)phosphine ligand designed to form sterically shielded metal complexes. This approach aims to create a well-defined coordination pocket around the metal center, potentially leading to unique reactivity and catalytic applications. The design of such complex ligands highlights the versatility of the phosphaalkene unit as a component in sophisticated ligand architectures for transition metal chemistry.
Characterization of Transition Metal Alkylidenephosphane Complexes
The characterization of transition metal complexes containing alkylidenephosphane ligands like this compound is crucial for understanding their bonding, structure, and reactivity. A variety of spectroscopic and analytical techniques are employed to elucidate the nature of these complexes across the transition series.
The coordination chemistry of phosphaalkenes with early transition metals such as titanium and zirconium is an area of growing interest. ornl.gov Research has shown that the interaction between the phosphorus atom of the ligand and the metal center is highly dependent on both the specific metal and the conformation of the ligand framework. nih.govresearchgate.net
In studies involving a calix ias.ac.inarene ligand functionalized with a phosphine group, it was observed that the larger ionic radius of zirconium leads to a stronger interaction with the phosphorus donor compared to titanium. nih.govresearchgate.net For instance, in analogous complexes with a cone conformation, the P···Zr distance was found to be 3.18 Å, indicating a weak interaction, while the P···Ti distance of 3.69 Å suggested no significant bonding. nih.govresearchgate.net
The conformation of the macrocyclic ligand also plays a critical role. A 1,2-alternate conformation of the calix ias.ac.inarene brought the phosphorus atom closer to the titanium center, resulting in a P···Ti distance of 2.90 Å. nih.govresearchgate.net In dimeric structures, a six-coordinate zirconium complex exhibited a P-Zr bond distance of 2.95 Å, whereas the corresponding five-coordinate titanium complex showed no phosphorus-metal bond. nih.govresearchgate.net These findings underscore the subtle interplay of factors that govern the coordination of phosphorus-containing ligands to early transition metals.
The synthesis of titanium and zirconium complexes supported by multidentate ligands containing phosphine moieties has also been explored. ornl.govrsc.org For example, a monoanionic [N2P2] ligand has been used to prepare various titanium and zirconium halide and alkyl complexes. ornl.gov The characterization of these complexes, often through X-ray diffraction and NMR spectroscopy, provides valuable insights into their coordination behavior and subsequent reactivity. ornl.gov
Complexes of phosphaalkenes with mid-transition metals from Group 6, namely chromium, molybdenum, and tungsten, have been extensively studied. acs.org A significant portion of this research has focused on complexes featuring a metal pentacarbonyl fragment, [M(CO)₅]. acs.org In these complexes, the phosphaalkene ligand typically coordinates to the metal center through the lone pair of electrons on the phosphorus atom.
Yoshifuji and coworkers have made notable contributions to this area, reporting the synthesis of various phosphaalkene carbonyl complexes of chromium, molybdenum, and tungsten. acs.org They have investigated the coordination properties of these ligands and explored their reactivity. For example, the reaction of a Z-configured phosphaalkene with W(CO)₅(THF) yielded the corresponding tungsten pentacarbonyl complex. acs.org
The reactivity of these complexes has also been a subject of investigation. For instance, cis/trans-[Cp₂(CO)₄Mo₂(η¹-η²-PhP=CHMe)] complexes have been shown to undergo electrophilic addition at either the phosphorus atom or the phosphaalkene carbon atom. acs.org The synthesis of the first cycloheptatrienyl molybdenum complexes bearing a trifluoromethyl moiety has also been reported, demonstrating the versatility of these systems. nih.gov
The characterization of these complexes often relies on spectroscopic techniques such as IR and NMR, as well as single-crystal X-ray diffraction to determine their solid-state structures. nih.govrsc.org The study of these mid-transition metal complexes provides fundamental insights into the electronic and steric effects of phosphaalkene ligands. rsc.orgnih.govnih.gov
The coordination chemistry of phosphaalkene ligands with late transition metals is particularly rich and has been extensively explored due to the potential applications of these complexes in catalysis. mdpi.comrsc.org These metals, including nickel, palladium, platinum, rhodium, iridium, gold, and ruthenium, form a diverse array of complexes with varying coordination geometries and reactivities. dntb.gov.uawikipedia.orgnih.gov
Rhodium and Iridium: P,N-type phosphaalkene ligands have been synthesized and their coordination to Rh(I) and Ir(I) has been investigated. nih.govrsc.orgacs.org For example, the reaction of ligands like py-CH=PMes* and quin-CH=PMes* with [Rh(μ-Cl)cod]₂ produces Rh(I) bis(phosphaalkene) chlorido complexes with distorted trigonal bipyramidal geometries. nih.govacs.org These complexes exhibit a notable metal-to-ligand charge transfer (MLCT) into the P=C π* orbitals. nih.govacs.org The iridium(I) complex [(quin-CH=PMes*)₂IrCl] has been synthesized and shown to undergo versatile reactivity, including the formation of five-coordinate Ir(I) complexes upon reaction with CO, (CH₃)₂Mg, or NaN₃. rsc.org The catalytic activity of these complexes has been explored in reactions such as N-alkylation and the Guerbet-type coupling of alcohols. rsc.org
Palladium and Platinum: Palladium and platinum complexes of phosphaalkene ligands have also been prepared. hawaii.edumdpi.com Bidentate pyridylphosphaalkene ligands have been shown to support Pd(II) complexes that are capable of inserting CO into a Me-Pd bond. hawaii.edu The design of such complexes is often aimed at developing new catalysts for cross-coupling and other organic transformations. mdpi.com
Nickel: The development of ligands specifically for nickel catalysis has gained significant attention due to the metal's low cost and unique reactivity. nih.gov While research on nickel complexes with this compound itself is less documented in the provided context, the broader field of nickel catalysis with phosphine-type ligands provides a strong foundation for future investigations.
Ruthenium and Gold: Ruthenium(II) complexes with pyridine-phosphaalkene bidentate ligands have been synthesized, resulting in four distinct types of complexes from five different ligands, highlighting the sensitivity of the coordination environment to the ligand structure. hawaii.edu Gold(I) complexes with phosphine ligands have been synthesized and characterized, with some showing activity in hydroamination reactions. mdpi.com
The characterization of these late transition metal complexes involves a comprehensive suite of analytical techniques, including multinuclear NMR, IR and UV-vis spectroscopy, and single-crystal X-ray diffraction to determine their precise structures and electronic properties. nih.govresearchgate.netnih.govmdpi.comnih.gov
Influence of Ligand Architecture on Coordination Geometry and Reactivity
The architecture of a multidentate ligand, including the specific donor atoms, the length and flexibility of the linker between them, and the steric bulk of the substituents, exerts a profound influence on the coordination geometry of the resulting metal complex and its subsequent reactivity. hawaii.edunih.govrsc.org
The chelate ring size and the bite angle of the ligand are critical in determining the coordination geometry. For instance, the use of rigid pincer-type ligands often forces a meridional coordination mode on an octahedral metal center. In contrast, more flexible tridentate ligands can adopt a facial arrangement. rsc.org This difference in coordination geometry can have a significant impact on the reactivity of the complex. For example, in Mn(I) hydride complexes, the facially coordinated isomer has been shown to exhibit higher kinetic hydricity than the meridional isomer. rsc.org
The steric properties of the ligand also play a crucial role. Bulky substituents on the ligand can create a sterically hindered environment around the metal center, which can influence substrate binding and the rates of catalytic reactions. For example, the design of a tetradentate tris(phosphaalkene)phosphine ligand was aimed at creating sterically shielded metal complexes to promote specific reactivity. In the context of nickel-catalyzed cross-coupling reactions, it has been demonstrated that remote steric hindrance on the phosphine ligand can significantly enhance catalytic efficiency. nih.gov
Furthermore, the electronic properties of the ligand, which can be tuned by altering the substituents, directly affect the electron density at the metal center. This, in turn, influences the metal's reactivity, including its susceptibility to oxidative addition and reductive elimination, key steps in many catalytic cycles. The π-accepting ability of phosphaalkene moieties, for instance, can stabilize low-valent metal centers and modulate their reactivity.
The interplay between the ligand architecture and the metal center can also lead to ligand-centered reactivity, where the ligand itself participates in the reaction. For example, Rh(I) complexes of P,N-phosphaalkene ligands have been observed to undergo deprotonation at the benzylic CH₂ group of a phosphaindane unit formed through C-H activation, leading to a dearomatized ligand. nih.gov This demonstrates that the ligand is not always a passive spectator but can be an active participant in the chemical transformation.
Theoretical and Computational Investigations of Methyl Propan 2 Ylidene Phosphane
Quantum Chemical Approaches
No specific ab initio studies on the electronic structure and bonding of Methyl(propan-2-ylidene)phosphane have been identified in the surveyed literature. Such calculations would theoretically provide a fundamental understanding of the molecule's orbital interactions and electron distribution from first principles, without reliance on empirical parameterization.
There are no dedicated Density Functional Theory (DFT) studies on the geometric and electronic properties of this compound in the public domain. DFT has become a standard tool for investigating organophosphorus compounds, offering a balance between computational cost and accuracy for determining properties such as optimized geometries (bond lengths and angles), vibrational frequencies, and electronic characteristics like HOMO-LUMO gaps. For other phosphaalkenes, DFT has been instrumental in understanding the influence of various substituents on the P=C double bond.
A specific bonding analysis of the P=C linkage in this compound using methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) has not been reported. These analyses, when applied to other phosphaalkenes, have provided deep insights into the nature of the phosphorus-carbon double bond, including its polarity, bond order, and the contributions of σ and π components.
Mechanistic Elucidation through Computational Modeling
Computational studies mapping the reaction pathways and determining the energy profiles for reactions involving this compound are not available. Such investigations are crucial for understanding reaction mechanisms, predicting product formation, and identifying key intermediates and transition states.
Without reaction pathway mapping, there are consequently no reports on the characterization of transition states or the calculation of activation barriers for reactions of this compound. This information is fundamental to predicting the kinetics and feasibility of chemical transformations.
Predictive Modeling for Novel Reactivity and Ligand Design
Predictive modeling, primarily through quantum chemical calculations, is instrumental in understanding and forecasting the chemical behavior of this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a good balance between accuracy and computational cost for main group element compounds. nih.gov
The reactivity of this compound is largely governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Unlike imines, the HOMO of phosphaalkenes is typically the π-orbital of the P=C double bond, not the lone pair on the phosphorus atom. wikipedia.org This characteristic makes them more akin to alkenes in their reactivity. The energy and localization of these frontier orbitals can be computationally modeled to predict sites of nucleophilic and electrophilic attack.
For this compound, the phosphorus atom can exhibit both nucleophilic character (due to its lone pair) and the P=C bond can act as a nucleophile. Conversely, the phosphorus atom can also act as an electrophilic center, particularly in reactions involving coordination to metal centers where the low-lying π* orbital of the P=C bond can accept electron density.
Computational models can predict the outcomes of various reactions, such as cycloadditions, and can be used to design novel phosphaalkene-based ligands for catalysis. By systematically modifying the substituents on the phosphorus and carbon atoms in silico, chemists can tune the electronic and steric properties of the resulting phosphaalkene ligand. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the energy of the frontier orbitals, thereby influencing the ligand's σ-donating and π-accepting capabilities. uni-rostock.de
Table 1: Calculated Frontier Orbital Energies for a Representative Phosphaalkene (Illustrative)
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | +1.2 | Antibonding orbital with significant p-character on phosphorus |
| LUMO | -0.5 | π* orbital of the P=C double bond |
| HOMO | -6.8 | π orbital of the P=C double bond |
| HOMO-1 | -9.5 | σ orbital associated with the P lone pair |
Note: These values are illustrative and representative of typical phosphaalkenes. Actual values for this compound would require specific calculations.
The design of ligands for specific catalytic applications is a key area where predictive modeling is applied. For example, P,N-type phosphaalkene ligands have been synthesized and their coordination chemistry with transition metals like rhodium and iridium has been investigated, with DFT studies suggesting mechanisms for catalytic cycles. acs.orgrsc.org The steric bulk of the substituents on the phosphaalkene can also be modeled to predict the geometry and stability of the resulting metal complexes, which is crucial for designing catalysts with specific selectivities. nih.gov
Computational Spectroscopy for Structural Characterization
Computational spectroscopy is an indispensable tool for the characterization of novel or unstable compounds like many phosphaalkenes. By simulating spectroscopic data, researchers can confirm the structure of a synthesized compound or identify transient species in a reaction mixture.
Table 2: Representative Calculated and Experimental NMR Chemical Shifts for Phosphaalkenes (Illustrative)
| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift Range (ppm) |
| ³¹P | 250 - 300 | 200 - 400 |
| ¹³C (P=C ) | 180 - 210 | 170 - 220 |
Note: The calculated values are illustrative. The experimental range is based on a variety of known phosphaalkenes.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound can be calculated using computational methods. These calculations provide a theoretical vibrational spectrum that can be compared with experimental Infrared (IR) and Raman spectra. The most significant vibrational mode in the context of this molecule is the P=C stretching frequency. The calculated frequency can help in the assignment of the corresponding peak in the experimental spectrum, providing direct evidence for the presence of the double bond. The typical P=C bond length in phosphaalkenes ranges from 1.63 Å to 1.71 Å. uni-rostock.de
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the electronic transitions between molecular orbitals. The lowest energy absorption in phosphaalkenes is typically a π → π* transition within the P=C double bond. nih.gov The calculated absorption maxima (λ_max) can be compared with experimental data to further confirm the electronic structure of the molecule.
The combination of these computational spectroscopic techniques provides a robust framework for the structural characterization of this compound, often providing insights that are difficult to obtain through experimental methods alone.
Future Perspectives in Methyl Propan 2 Ylidene Phosphane Research
Development of More Sustainable and Atom-Economical Synthetic Pathways
The future of phosphaalkene synthesis lies in the adoption of green chemistry principles to enhance sustainability and efficiency. rsc.orgcmu.edu Traditional methods often rely on stoichiometric reagents and produce significant waste, such as in the phospha-Wittig reaction, which generates phosphine (B1218219) oxide by-products. rsc.org The concept of atom economy—maximizing the incorporation of reactant atoms into the final product—is a critical metric for greener synthetic processes. researchgate.net
Future synthetic strategies for compounds like Methyl(propan-2-ylidene)phosphane will likely focus on:
Catalytic Routes: Developing catalytic methods to form the P=C bond would drastically reduce waste compared to stoichiometric reactions.
Solvent-Free Conditions: The use of techniques like ball-milling can provide solvent-free reaction conditions, leading to cleaner reaction profiles and easier purification. cmu.edu
Renewable Feedstocks: Investigating pathways that utilize renewable starting materials will be crucial for long-term sustainability in organophosphorus chemistry.
Energy Efficiency: Employing alternative energy sources such as visible light or microwaves can lead to more efficient and environmentally benign syntheses. rsc.orgcmu.edu
Table 1: Comparison of Synthetic Pathway Efficiency Concepts
| Metric | Description | Goal for Future Syntheses |
| Reaction Yield | The percentage of the desired product obtained relative to the theoretical maximum. | Maximize |
| Atom Economy | The measure of how many atoms from the reactants are incorporated into the desired product. | Maximize |
| E-Factor | The mass ratio of waste generated to the desired product. | Minimize |
| Process Mass Intensity (PMI) | The total mass used in a process (solvents, reagents, etc.) divided by the mass of the final product. | Minimize |
By focusing on these areas, the synthesis of phosphaalkenes can become more aligned with the principles of sustainable development, reducing both environmental impact and cost. cmu.edu
Exploration of Novel Reactivity and Unconventional Reaction Cascades
The P=C double bond in phosphaalkenes offers a rich playground for exploring novel reactivity that differs from the more common C=C and C=N bonds. cmu.edu Future research is expected to move beyond simple transformations to uncover complex and unconventional reaction cascades.
Key areas of exploration include:
Polymerization: Phosphaalkenes are attractive monomers for creating phosphorus-containing polymers. Both free-radical and transition-metal-catalyzed polymerizations of phosphaalkenes have been demonstrated, opening pathways to new materials with unique properties. cmu.edu Anionic polymerization has also been shown to produce poly(methylene phosphine)s.
Cycloaddition Reactions: The P=C bond can participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions, to create novel phosphorus-containing heterocycles. Theoretical studies help predict the feasibility and regioselectivity of these reactions. rsc.org
Bond Activation: The reactivity of the P=C bond allows for activation by nucleophiles or insertion into metal-ligand bonds, leading to the formation of novel organometallic structures and triphosphorus systems. cmu.edu
Table 2: Examples of Phosphaalkene Reactivity
| Reaction Type | Reactants | Product Type | Potential Application |
| Anionic Polymerization | ArP=CPh₂ | Poly(methylene phosphine) | Phosphorus-containing polymers |
| [4+2] Cycloaddition | Phosphaalkene + 1,3-Butadiene | Phosphinine derivative | Synthesis of P-heterocycles rsc.org |
| Radical Copolymerization | Phosphaalkene + Styrene | Phosphorus-containing copolymer | Novel macromolecular complexes cmu.edu |
| Nucleophilic Activation | Phosphanylphosphaalkene + MeLi | Triphosphorus system | Complex organophosphorus structures |
Investigating these reaction pathways will not only expand the fundamental understanding of organophosphorus chemistry but also provide access to a wide array of new molecular architectures.
Rational Design of Next-Generation Catalysts with Enhanced Selectivity and Efficiency
Phosphaalkenes are highly promising ligands in transition metal catalysis due to their unique electronic properties: they are typically poor σ-donors but strong π-acceptors. rsc.org This allows them to stabilize low-valent metal centers and influence the catalytic cycle in unique ways. Future research will focus on the rational design of catalysts incorporating phosphaalkene ligands for improved performance.
Key development areas are:
Ligand Tuning: Systematically modifying the steric and electronic properties of the substituents on both the phosphorus and carbon atoms of the phosphaalkene allows for fine-tuning of the catalyst's activity and selectivity.
Asymmetric Catalysis: The development of chiral phosphaalkene ligands is a major frontier. These ligands can be used to induce enantioselectivity in reactions like allylic alkylations, opening doors to the synthesis of chiral molecules. rsc.org
Broadening Catalytic Scope: While phosphaalkene-based catalysts have shown promise in reactions like ethylene (B1197577) polymerization and cross-coupling, future work will aim to expand their application to a wider range of organic transformations. rsc.org
Table 3: Phosphaalkene Ligands in Catalysis
| Catalyst Type | Metal Center | Reaction Type | Key Advantage |
| Phosphaalkene-Oxazoline Complex | Rhodium(I) | Asymmetric Allylic Alkylation | Chiral induction rsc.org |
| α-Diimine Analogue Complex | Late Transition Metals | Ethylene Polymerization | High activity rsc.org |
| Diphosphinidenecyclobutene Complex | Palladium | Sonogashira Coupling | High stability and efficiency rsc.org |
| P,N-Phosphaalkene Complex | Platinum/Palladium | Alcohol Allylation, Hydroamination | Versatile reactivity |
The continued development of phosphaalkene ligands will undoubtedly lead to new catalysts that are more efficient, selective, and durable than current systems.
Integration into Emerging Functional Materials for Advanced Technologies
The incorporation of phosphorus atoms into π-conjugated systems can lead to materials with novel optoelectronic properties. cmu.edu Phosphaalkenes and their derivatives are ideal building blocks for such materials due to the direct involvement of the P=C bond in the conjugated system.
Future research in this area will likely target:
Organic Electronics: Phosphorus-containing conjugated materials are being investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phosphorus atom can tune the HOMO/LUMO energy levels and enhance electron-accepting abilities.
Conducting Polymers: Polymers derived from phosphaalkenes can exhibit unique conductive properties, making them candidates for lightweight electronic devices. cmu.edu
Chemosensors: The phosphorus atom in a phosphaalkene can act as a Lewis basic site, allowing for the coordination of metal ions or other analytes. This interaction can induce a change in the material's photophysical properties (e.g., fluorescence), forming the basis for a sensor.
The ability to modify the electronic structure and solid-state packing of these materials through chemical design makes phosphaalkenes a versatile platform for creating the next generation of advanced functional materials.
Synergistic Advancement through Combined Experimental and Theoretical Approaches
The most rapid and insightful progress in phosphaalkene research will come from a strong synergy between experimental synthesis and theoretical computation. Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable tools for understanding and predicting the behavior of these complex molecules.
This combined approach allows researchers to:
Predict Reactivity: Theoretical calculations can model reaction pathways, determine activation barriers, and predict the most likely products, guiding experimental efforts and saving significant lab time. rsc.org
Elucidate Mechanisms: When unexpected products are formed, computational studies can help elucidate the complex reaction mechanisms that are at play.
Understand Electronic Structure: Calculations provide deep insight into the electronic properties of phosphaalkenes, such as the nature of the HOMO and LUMO, which is crucial for designing new catalysts and materials. rsc.org
Analyze Spectroscopic Data: Theoretical predictions of spectroscopic signatures (e.g., NMR chemical shifts) can aid in the characterization of new compounds.
By integrating computational modeling into the research workflow, from initial design to final analysis, the development cycle for new phosphaalkene-based technologies can be significantly accelerated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
